molecular formula C16H23BrN2O4S B14066005 tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate CAS No. 1002360-19-1

tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate

Cat. No.: B14066005
CAS No.: 1002360-19-1
M. Wt: 419.3 g/mol
InChI Key: WSNDRGOFHGLJOC-CYBMUJFWSA-N
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Description

tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a 4-bromobenzene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The piperidine ring provides a scaffold that can interact with various biological molecules, influencing pathways related to enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-bromobenzene-1-sulfonyl group in tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate provides unique reactivity and potential biological activity that distinguishes it from similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

1002360-19-1

Molecular Formula

C16H23BrN2O4S

Molecular Weight

419.3 g/mol

IUPAC Name

tert-butyl (3R)-3-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-4-5-13(11-19)18-24(21,22)14-8-6-12(17)7-9-14/h6-9,13,18H,4-5,10-11H2,1-3H3/t13-/m1/s1

InChI Key

WSNDRGOFHGLJOC-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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